CATIONIC STARCH PHOSPHATE
Description
Properties
CAS No. |
101981-91-3 |
|---|---|
Molecular Formula |
C15H26O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cationic starch phosphate involves two main steps: cationization and phosphorylation.
-
Cationization: : This process involves reacting native starch with a cationizing agent such as 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). The reaction typically occurs in an aqueous medium with the addition of sodium hydroxide to maintain an alkaline pH. The reaction conditions, such as temperature (usually between 25°C and 55°C) and the ratio of reagents, are carefully controlled to achieve the desired degree of substitution .
-
Phosphorylation: : The cationized starch is then treated with a phosphorylating agent, such as sodium tripolyphosphate or sodium trimetaphosphate. This reaction also occurs in an aqueous medium, often under alkaline conditions. The temperature and reaction time are optimized to ensure efficient incorporation of phosphate groups into the starch molecules .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure consistent quality and efficiency. The starch is first cationized in large reactors, followed by phosphorylation in a separate reactor. The modified starch is then purified, dried, and milled to the desired particle size for various applications .
Chemical Reactions Analysis
Optimized Reaction Conditions
Data from experimental studies reveal critical parameters for maximizing substitution efficiency:
Structural and Functional Outcomes
a. Degree of Substitution (DS)
-
Cationic DS : Typically 0.005–0.03 for CHPTA-modified starches .
-
Phosphate DS : Ranges from 0.10 (low STMP) to 0.99 (high H₃PO₄) .
b. Molecular Weight (Mw)
-
Phosphorylation at pH >9 increases Mw via crosslinking (distarch phosphates), while acidic conditions reduce Mw due to hydrolysis .
c. Solubility and Charge Density
Analytical Characterization
a. Phosphorus Content
-
Determined via colorimetry or ICP-OES. Potato starch derivatives show higher native phosphorus (0.08%) than corn (0.02%) .
b. X-ray Diffraction (XRD)
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Phosphorylation reduces crystallinity (e.g., from 38% to 22% in cassava starch), enhancing water absorption .
c. Thermal Properties
Challenges and Innovations
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Reagent Efficiency : Only 8–29% of STMP phosphorus incorporates into starch .
-
Byproduct Management : Vacuum drying (1.3–5.3 kPa) minimizes residual ammonia in H₃PO₄/urea reactions .
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Scalability : Pilot-scale batch reactors achieve DS reproducibility within ±0.05 .
This synthesis of cationic starch phosphate demonstrates its versatility as a biodegradable polyelectrolyte. Future research should focus on green chemistry approaches to improve reagent efficiency and reduce energy consumption.
Scientific Research Applications
Cationic starch phosphate has a wide range of applications in scientific research and industry:
Paper Industry: Used as a wet-end additive to improve paper strength, retention of fines, and drainage.
Water Treatment: Acts as a flocculant to remove heavy metal ions and other contaminants from wastewater.
Textile Industry: Serves as a binder and sizing agent to improve fabric strength and texture.
Biomedical Applications: Investigated for its potential use in drug delivery systems and wound healing due to its biocompatibility and ability to form hydrogels.
Food Industry: Used as a thickener, stabilizer, and emulsifier in various food products.
Mechanism of Action
The mechanism of action of cationic starch phosphate involves its ability to interact with negatively charged surfaces and molecules. The cationic groups on the starch molecules bind to negatively charged particles, such as cellulose fibers in paper or contaminants in water. The phosphate groups enhance the water absorption and stability of the starch, allowing it to form strong, stable complexes with the target molecules .
Comparison with Similar Compounds
Adsorption Capacity and Kinetics
Cationic Starch Phosphate outperforms other modified starches in heavy metal ion adsorption. A comparative study of five modified starches (cationic, phosphate, distarch phosphate, oxidized, and urea starch) revealed the following:
| Starch Type | Maximum Cu²+ Adsorption (mg/g) | Kinetic Model Fit |
|---|---|---|
| This compound | 50.7 | Freundlich Isotherm |
| Cationic Starch | 38.2 | Pseudo-Second Order |
| Distarch Phosphate | 29.5 | Pseudo-First Order |
| Oxidized Starch | 21.8 | Pseudo-First Order |
| Urea Starch | 18.4 | Pseudo-First Order |
The phosphate modification significantly enhances adsorption due to the chelating ability of phosphate groups, while cationic groups improve electrostatic interactions with metal ions. This compound’s adsorption kinetics align with the Freundlich isotherm, indicating multilayer adsorption on heterogeneous surfaces .
Structural and Functional Properties
Crystallinity :
- This compound : Retains partial crystallinity, as phosphorylation occurs primarily in amorphous regions. XRD patterns show characteristic peaks at 2θ = 14.96°, 16.9°, and 18.04°, similar to native starch but with reduced intensity .
- High-DS Cationic Starch : Loses crystallinity entirely due to cationic group substitution, evidenced by a broad, dispersive XRD peak .
- Acetylated Distarch Phosphate : Shares similar XRD patterns with salt-modified starches (e.g., KCl, CaCl₂), suggesting structural homogeneity despite functional group differences .

Functional Groups (FTIR) :
- This compound : Shows peaks at 1150 cm⁻¹ (P=O stretch) and 920 cm⁻¹ (P–O–C linkage), alongside cationic group signals (1480 cm⁻¹, C–N stretch) .

- Quaternary Ammonium Starch : Dominant peaks at 1480 cm⁻¹ (C–N) and 1650 cm⁻¹ (quaternary ammonium), lacking phosphate signatures .
Industrial Performance
Papermaking :
- This compound : Improves paper strength, printability, and retention efficiency. In handsheet trials, it achieves tensile indices of 42–45 N·m/g, comparable to pure cationic starch (45 N·m/g) .


- Cationic Lignin-Starch Blends : Partial replacement of cationic starch with lignin (25%) maintains mechanical properties (tensile index: 40 N·m/g) but reduces cost .
Wastewater Treatment :
- This compound : Requires 5x higher dosage than cationic polyacrylamide (CPAM) for flocculation but is 75% cheaper and less toxic (LC₅₀ for aquatic organisms >500 mg/L vs. CPAM’s LC₅₀ = 50 mg/L) .
Environmental and Economic Impact
Q & A
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural modifications of cationic starch phosphate?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying phosphate ester and quaternary ammonium functional groups via absorption bands at 1240–1260 cm⁻¹ (P=O stretching) and 1480–1500 cm⁻¹ (C-N stretching), respectively . Nuclear magnetic resonance (¹H/³¹P NMR) can quantify substitution degrees by analyzing proton environments and phosphate integration ratios. X-ray diffraction (XRD) assesses crystallinity changes post-modification, while size-exclusion chromatography (SEC) evaluates molecular weight distribution .
Q. How can researchers determine the optimal reaction conditions for synthesizing this compound with controlled charge density?
- Methodological Answer : Use a factorial design to systematically vary parameters such as pH (6.5–8.5), temperature (40–80°C), and reagent molar ratios (starch:phosphating agent:cationic agent). Monitor reaction kinetics via pH-stat titration and quantify charge density using colloid titration with polyelectrolytes (e.g., potassium polyvinyl sulfate) . Validate reproducibility by repeating trials under identical conditions and comparing substitution degrees via elemental analysis .
Q. What standard protocols exist for assessing the biocompatibility of this compound in biomedical applications?
- Methodological Answer : Follow ISO 10993 guidelines for cytotoxicity (MTT assay using L929 fibroblasts), hemocompatibility (hemolysis rate <5% in fresh blood), and in vivo inflammatory response (histopathology in rodent models). Include positive (latex) and negative (saline) controls. Use flow cytometry to quantify apoptosis in human cell lines exposed to varying concentrations (0.1–10 mg/mL) .
Advanced Research Questions
Q. How can orthogonal experimental designs resolve conflicting data between in vitro and in vivo drug release profiles of this compound carriers?
- Methodological Answer : Apply Taguchi orthogonal arrays (L9 or L16) to test variables like crosslinking density, pH sensitivity (e.g., carboxymethyl groups), and enzymatic degradation rates. Use in vitro-in vivo correlation (IVIVC) models (e.g., convolution/deconvolution methods) to adjust for physiological factors (e.g., peristalsis, mucosal adhesion). Validate with compartmental pharmacokinetic modeling and bootstrap statistical analysis .
Q. What strategies mitigate batch-to-batch variability in the degree of substitution (DS) during this compound production?
- Methodological Answer : Implement real-time process analytical technology (PAT), such as near-infrared (NIR) spectroscopy, to monitor DS during synthesis. Apply feedback control algorithms to adjust reagent flow rates. Compare coefficient of variation (CV) across 10 batches using ANOVA with post-hoc Tukey tests. Include purity thresholds (e.g., <2% residual reagents) in quality-by-design (QbD) frameworks .
Q. How should researchers reconcile discrepancies in rheological data for this compound hydrogels across different measurement platforms (e.g., rotational vs. oscillatory rheometers)?
- Methodological Answer : Calibrate instruments using standard reference materials (e.g., silicone oils). Conduct parallel measurements on the same batch using both methods and apply Bland-Altman analysis to assess bias. Report shear rate ranges (0.1–100 s⁻¹) and strain amplitudes (0.1–10%) to contextualize viscoelastic moduli (G’, G’’). Use time-temperature superposition (TTS) for frequency sweeps .
Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing the synergistic effects of this compound in composite materials?
- Methodological Answer : Employ response surface methodology (RSM) with central composite design (CCD) to model interactions between variables (e.g., starch:polyester ratio, plasticizer content). Use partial least squares regression (PLSR) to correlate material properties (tensile strength, water vapor permeability) with compositional variables. Validate models via leave-one-out cross-validation (LOOCV) .
Q. How can researchers ensure the reproducibility of cytotoxicity assays for this compound across laboratories?
- Methodological Answer : Adhere to Good Laboratory Practice (GLP) by standardizing cell passage numbers (e.g., passages 5–10), serum lot numbers, and incubation conditions (37°C, 5% CO₂). Share raw data (e.g., absorbance values, cell counts) via open repositories (Zenodo, Figshare). Conduct interlaboratory studies using a reference material (e.g., NIST-certified starch) and report intraclass correlation coefficients (ICC) .
Interdisciplinary Applications
Q. What computational modeling techniques predict the interaction between this compound and nucleic acids in gene delivery systems?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to analyze binding free energies (MM-PBSA/GBSA) and complex stability. Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd) and zeta potential shifts upon nucleic acid addition. Compare with experimental transfection efficiency in HEK293 cells .
Q. How can machine learning optimize the formulation of this compound-based nanocomposites for targeted drug delivery?
- Methodological Answer : Train random forest or neural network models on datasets containing variables like nanoparticle size (10–200 nm), ζ-potential (+20 to +50 mV), and encapsulation efficiency (60–95%). Use SHAP (SHapley Additive exPlanations) values to identify critical features. Validate predictions via in vivo biodistribution studies using fluorescently tagged formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




